molecular formula C13H22ClNO3 B3056278 Benzyltris(2-hydroxyethyl)ammonium chloride CAS No. 7006-60-2

Benzyltris(2-hydroxyethyl)ammonium chloride

Cat. No.: B3056278
CAS No.: 7006-60-2
M. Wt: 275.77 g/mol
InChI Key: VTHIOEPDLCDHLH-UHFFFAOYSA-M
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Description

Benzyltris(2-hydroxyethyl)ammonium chloride: is a quaternary ammonium compound with the molecular formula C₁₃H₂₂ClNO₃. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Benzyltris(2-hydroxyethyl)ammonium chloride can be synthesized through the reaction of benzyl chloride with tris(2-hydroxyethyl)amine. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under optimized conditions. The reaction mixture is then purified through processes such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: : Benzyltris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyltris(2-hydroxyethyl)ammonium oxide, while substitution reactions can produce various substituted ammonium compounds .

Mechanism of Action

Mechanism: : The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes, leading to cell lysis .

Molecular Targets and Pathways: : In drug delivery, benzyltris(2-hydroxyethyl)ammonium chloride targets cell membranes, facilitating the entry of encapsulated drugs into cells. It interacts with lipid bilayers, altering their permeability .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Benzyltris(2-hydroxyethyl)ammonium chloride is unique due to its three hydroxyethyl groups, which enhance its solubility and surfactant properties compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and strong surfactant action .

Properties

IUPAC Name

benzyl-tris(2-hydroxyethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO3.ClH/c15-9-6-14(7-10-16,8-11-17)12-13-4-2-1-3-5-13;/h1-5,15-17H,6-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHIOEPDLCDHLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](CCO)(CCO)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884350
Record name Benzyl tris(2-hydroxyethyl) ammonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7006-60-2
Record name Benzyltris(2-hydroxyethyl)ammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7006-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl tris(2-hydroxyethyl) ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N,N-tris(2-hydroxyethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl tris(2-hydroxyethyl) ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltris(2-hydroxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
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Record name BENZYL TRIS(2-HYDROXYETHYL) AMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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